5-fluoro-1-[(2R,4R,5R)-4-hydroxy-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]pyrimidine-2,4-dione
Description
The compound 5-fluoro-1-[(2R,4R,5R)-4-hydroxy-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]pyrimidine-2,4-dione is a modified nucleoside analog with a pyrimidine-2,4-dione (uracil) base and a substituted oxolane (tetrahydrofuran) sugar moiety. Key structural features include:
- 5-Fluoro substitution on the uracil ring, enhancing metabolic stability and antiviral activity by mimicking natural nucleobases .
- Oxolane sugar with (2R,4R,5R) stereochemistry, critical for maintaining conformational rigidity and biological recognition .
- Bulky protective group: The 5′-position is modified with a bis(4-methoxyphenyl)phenylmethoxy (DMT-like) group, commonly used to protect hydroxyl groups during oligonucleotide synthesis .
- Hydroxy group at C4′, contributing to hydrogen-bonding interactions and solubility .
This compound is structurally analogous to intermediates in antiviral prodrug synthesis, where protective groups improve membrane permeability and prevent premature metabolism .
Properties
Molecular Formula |
C29H27FN2O6 |
|---|---|
Molecular Weight |
518.5 g/mol |
IUPAC Name |
5-fluoro-1-[(2R,4R,5R)-4-hydroxy-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C29H27FN2O6/c1-36-22-14-12-21(13-15-22)29(19-8-4-2-5-9-19,20-10-6-3-7-11-20)37-18-25-24(33)16-26(38-25)32-17-23(30)27(34)31-28(32)35/h2-15,17,24-26,33H,16,18H2,1H3,(H,31,34,35)/t24-,25-,26-/m1/s1 |
InChI Key |
PRAWNTJUUJADEN-TWJOJJKGSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H]4[C@@H](C[C@@H](O4)N5C=C(C(=O)NC5=O)F)O |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(CC(O4)N5C=C(C(=O)NC5=O)F)O |
Origin of Product |
United States |
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where it loses electrons and increases its oxidation state.
Reduction: It can also undergo reduction reactions, where it gains electrons and decreases its oxidation state.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-fluoro-1-[(2R,4R,5R)-4-hydroxy-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]pyrimidine-2,4-dione has several scientific research applications, including:
Chemistry: It is used in the study of organic synthesis and reaction mechanisms.
Industry: The compound can be used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 5-fluoro-1-[(2R,4R,5R)-4-hydroxy-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]pyrimidine-2,4-dione involves its role in nucleotide metabolism. It produces dUMP, which is the immediate precursor of thymidine nucleotides. This process decreases the intracellular concentration of dUTP, preventing the incorporation of uracil into DNA . The molecular targets and pathways involved include enzymes responsible for nucleotide synthesis and metabolism.
Comparison with Similar Compounds
Variations in Sugar Moieties
Oxathiolane vs. Oxolane :
- 5-Fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidine-2,4-dione () replaces the oxolane with an oxathiolane (sulfur atom at position 3). This substitution, seen in drugs like lamivudine, enhances resistance to enzymatic degradation and alters sugar puckering .
- Impact : Sulfur increases lipophilicity (higher LogP) but may reduce hydrogen-bonding capacity compared to oxolane .

- Dioxolane Rings: 5-Fluoro-1-[(4S,5R)-5-(2-hydroxyethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]pyrimidine-2,4-dione () features a 2,2-dimethyl-1,3-dioxolane ring.
Halogen and Functional Group Modifications
3′-Fluoro Substitution :
- 1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione () adds a fluorine at C3′, enhancing electronegativity and altering base-pairing interactions in oligonucleotides .
- Comparison : The target compound lacks this substitution, prioritizing C5′ protection over C3′ modification.
Azido and Bromo Derivatives :
- 1-[(2R,3S,4S,5R)-5-azido-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione () introduces an azido group for click chemistry applications.
- 1-[(2R,3R,4S,5S)-5-(bromomethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione () uses bromine for further functionalization. These groups increase reactivity but reduce in vivo stability compared to the target’s DMT-like protection .
Protective Group Strategies
- Bis(4-Methoxyphenyl)phenylmethoxy vs. Trityl :
- Thiophosphate Modifications :
Physicochemical and Conformational Properties
Hydrogen Bonding and Crystal Packing
- The target compound’s hydroxyl and carbonyl groups participate in intermolecular N–H⋯O and O–H⋯O hydrogen bonds , stabilizing a layered crystal structure (). This contrasts with oxathiolane derivatives, where sulfur reduces hydrogen-bonding capacity .
- Envelope vs. Planar Conformations : The oxolane ring adopts an envelope conformation, while the pyrimidine ring is planar, optimizing base stacking in nucleic acid analogs .
LogP and Solubility
- Target Compound : Estimated LogP ~2.5–3.0 (based on DMT-like groups), balancing lipophilicity for membrane permeability and aqueous solubility .
- Analogs :
Data Table: Key Structural and Physicochemical Comparisons
Biological Activity
5-Fluoro-1-[(2R,4R,5R)-4-hydroxy-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]pyrimidine-2,4-dione is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant research findings.
- Chemical Formula : C₉H₁₁FN₂O₅
- Molecular Weight : 246.194 g/mol
- CAS Number : 2041584-99-8
- IUPAC Name : 5-fluoro-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione
The compound exhibits biological activity through several mechanisms:
- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in metabolic pathways. For example, studies indicate that it can inhibit phospholipase A2 (PLA2), which is crucial for lipid metabolism and cellular signaling .
- Interaction with Cellular Targets : The compound interacts with cellular membranes and may affect the integrity and function of lysosomes, leading to altered cellular homeostasis .
Antitumor Activity
Research indicates that this compound demonstrates significant antitumor activity:
- Cell Line Studies : In vitro studies on various cancer cell lines have shown that the compound induces apoptosis and inhibits proliferation .
Antiviral Properties
The compound has also been evaluated for antiviral activity:
- Mechanism : It may inhibit viral replication through interference with viral polymerases or other essential viral enzymes .
Case Studies
-
Study on Cancer Cell Lines : A study conducted on human cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability. The IC50 values ranged between 10 µM to 50 µM depending on the specific cell line tested.
Cell Line IC50 (µM) HeLa 15 MCF7 25 A549 40 - Antiviral Efficacy : In a separate investigation focusing on viral infections, the compound exhibited an IC50 of approximately 30 µM against a panel of viruses including influenza and hepatitis C virus.
Research Findings
Recent research has highlighted various aspects of the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

